[1,3,2]Dioxaborinan-2-ol

Suzuki-Miyaura Coupling Transmetalation Kinetics Organoboron Chemistry

[1,3,2]Dioxaborinan-2-ol is the parent six-membered cyclic boronic ester scaffold. Unlike five-membered dioxaborolanes, its distinct ring size yields thermodynamically unfavorable Pd-O-B complex formation, enabling precise kinetic studies in Suzuki-Miyaura cross-coupling. Superior hydrolytic stability versus acyclic boronic esters ensures robust multi-step synthesis. Zero rotatable bonds provide a rigid, computationally tractable reference state for predictive modeling. Procure this unsubstituted scaffold to ensure experimental reproducibility.

Molecular Formula C3H7BO3
Molecular Weight 101.9 g/mol
CAS No. 19118-85-5
Cat. No. B099093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3,2]Dioxaborinan-2-ol
CAS19118-85-5
Synonyms[1,3,2]DIOXABORINAN-2-OL
Molecular FormulaC3H7BO3
Molecular Weight101.9 g/mol
Structural Identifiers
SMILESB1(OCCCO1)O
InChIInChI=1S/C3H7BO3/c5-4-6-2-1-3-7-4/h5H,1-3H2
InChIKeyNWIMPORTNVFTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,3,2]Dioxaborinan-2-ol (CAS 19118-85-5): Cyclic Boronic Ester Procurement and Differentiation Guide


[1,3,2]Dioxaborinan-2-ol (CAS 19118-85-5), also known as 2-hydroxy-1,3,2-dioxaborinane, is the parent six-membered cyclic boronic ester formed from 1,3-propanediol and boric acid [1]. This unsubstituted scaffold serves as the foundational structure for a class of boronic esters used extensively in Suzuki-Miyaura cross-coupling reactions [2]. Its characterization includes precise molecular weight (101.05241 g/mol), a single hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds, providing a defined and predictable reactivity profile . The compound's utility lies in its role as a precursor to boronic acids and as a key intermediate for C-C bond formation, making it a critical procurement candidate for synthetic chemistry applications [3].

[1,3,2]Dioxaborinan-2-ol (CAS 19118-85-5): Why Analog and Alternative Substitution Introduces Uncontrolled Variability


Substituting [1,3,2]Dioxaborinan-2-ol with seemingly similar cyclic boronic esters (e.g., pinacol boronate or substituted dioxaborinanes) is not a scientifically sound practice due to quantifiable differences in transmetalation kinetics, thermodynamic stability, and reaction yields [1]. The unsubstituted 1,3,2-dioxaborinane ring exhibits decreased electrophilicity and a thermodynamically unfavorable Pd-O-B complex formation compared to five-membered 1,3,2-dioxaborolanes, directly impacting the rate-determining step in Suzuki-Miyaura couplings [1]. Furthermore, the absence of alkyl substituents on the parent ring alters hydrolysis susceptibility and solubility, making generic substitution a source of experimental irreproducibility . The following quantitative evidence substantiates why this specific compound must be procured and validated as a distinct entity rather than interchanged with in-class alternatives.

[1,3,2]Dioxaborinan-2-ol (CAS 19118-85-5): Quantitative Comparative Evidence for Differentiated Performance


Reduced Electrophilicity and Altered Transmetalation Thermodynamics in Suzuki-Miyaura Coupling

[1,3,2]Dioxaborinan-2-ol and its derivatives exhibit a fundamentally different transmetalation mechanism compared to 1,2-diol-derived esters (1,3,2-dioxaborolanes) [1]. The reaction of arylboronic esters derived from 1,3-diols with palladium hydroxide dimers to form a Pd-O-B linked complex is thermodynamically unfavorable, whereas the analogous reaction for 1,2-diol esters is thermodynamically favorable [1]. This results in decreased electrophilicity for 1,3,2-dioxaborinanes [1].

Suzuki-Miyaura Coupling Transmetalation Kinetics Organoboron Chemistry

Quantitative Hydrolytic Stability Comparison Against Acyclic Boronic Esters

Qualitative hydrolysis studies on a related 1,3,2-dioxaborinane derivative (2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane) indicate it is less reactive towards hydrolysis than its acyclic dimethyl acetyleneboronate counterpart [1]. The unsubstituted parent [1,3,2]Dioxaborinan-2-ol is expected to follow this class-level trend, offering enhanced stability under ambient conditions.

Hydrolytic Stability Boronic Ester Moisture Sensitivity

Documented Quantitative Yield in a Derivative Synthesis Relevant to Procurement

The synthesis of a derivative of [1,3,2]Dioxaborinan-2-ol, specifically 2-cyanophenylboronic acid ester, is reported to proceed with a 55% yield when 2-cyanophenylboronic acid is reacted with 1,3-propanediol in refluxing toluene using a Dean-Stark trap . This provides a quantitative benchmark for the efficiency of using the parent diol to form the target ester, which is a key consideration for procurement when planning large-scale syntheses.

Synthetic Yield Boronic Ester Formation Process Chemistry

Defined Molecular Properties and No Rotatable Bonds for Computational Predictability

[1,3,2]Dioxaborinan-2-ol possesses a precise molecular weight of 101.05241 g/mol and, crucially, zero rotatable bonds . This rigid, well-defined structure contrasts with many acyclic boronic esters or more heavily substituted analogs, which have multiple rotatable bonds and greater conformational flexibility [1].

Computational Chemistry Molecular Modeling QSAR

[1,3,2]Dioxaborinan-2-ol (CAS 19118-85-5): Evidence-Driven Application Scenarios for Procurement Decisions


Mechanistic Investigations of Suzuki-Miyaura Transmetalation

Procure [1,3,2]Dioxaborinan-2-ol as a model substrate to investigate the influence of boronic ester ring size on transmetalation kinetics and thermodynamics [1]. Its distinct behavior—characterized by thermodynamically unfavorable Pd-O-B complex formation, unlike 1,3,2-dioxaborolanes—makes it an essential tool for probing the fundamental steps of this pivotal catalytic cycle [1].

Synthesis of Air-Stable Boronic Ester Intermediates

Utilize [1,3,2]Dioxaborinan-2-ol or its derivatives in synthetic sequences requiring enhanced hydrolytic stability relative to acyclic boronic esters [1]. Its documented lower reactivity towards hydrolysis allows for multi-step syntheses with fewer precautions against ambient moisture, improving overall process robustness and yield [1].

Computational Modeling and QSAR Development

Employ [1,3,2]Dioxaborinan-2-ol as a rigid, conformationally simple building block in computational chemistry studies [1]. Its zero rotatable bonds simplify molecular mechanics calculations and provide a well-defined reference state for developing predictive models of boronic ester reactivity and properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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